

Application Notes and Protocols for 2-chloro-N-cyclobutyl-4-iodoaniline

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Compound of Interest

Compound Name: 2-chloro-N-cyclobutyl-4-iodoaniline

Cat. No.: B1427988

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Disclaimer: Direct experimental data, established biological applications, and specific protocols for "**2-chloro-N-cyclobutyl-4-iodoaniline**" are not readily available in the public domain. This document, therefore, presents a hypothetical application based on the known reactivity of similar chemical structures. The protocols provided are illustrative and should be adapted and optimized by qualified researchers.

"**2-chloro-N-cyclobutyl-4-iodoaniline**" is a halogenated aniline derivative. Such compounds are valuable intermediates in medicinal chemistry and drug discovery, often serving as building blocks for the synthesis of kinase inhibitors and other pharmacologically active molecules. The presence of chloro, iodo, and a cyclobutylamino group offers multiple points for chemical modification, making it a potentially versatile scaffold.

This document outlines a hypothetical application of "**2-chloro-N-cyclobutyl-4-iodoaniline**" as a key intermediate in the synthesis of a potential tyrosine kinase inhibitor via a Suzuki coupling reaction.

Chemical and Physical Properties

While specific data for "**2-chloro-N-cyclobutyl-4-iodoaniline**" is unavailable, the properties of the closely related precursor, "2-chloro-4-iodoaniline," are summarized below. These values can serve as an estimation for handling and reaction planning.

Property	Value	Source
Molecular Formula	C ₆ H ₅ ClIN	[1]
Molecular Weight	253.47 g/mol	[1][2]
Appearance	Brown or light orange solid	[3][4]
Melting Point	70-75 °C	[1][4]
Assay	97%	[1]
CAS Number	42016-93-3	[1]

Hypothetical Application: Synthesis of a Potential Kinase Inhibitor

This protocol describes a hypothetical two-step synthesis. The first step is the synthesis of the target compound "**2-chloro-N-cyclobutyl-4-iodoaniline**" from "2-chloro-4-iodoaniline". The second step is a Suzuki coupling reaction to form a biaryl structure, a common core in many kinase inhibitors.

Part 1: Synthesis of 2-chloro-N-cyclobutyl-4-iodoaniline

Objective: To synthesize "**2-chloro-N-cyclobutyl-4-iodoaniline**" via reductive amination of "2-chloro-4-iodoaniline" with cyclobutanone.

Materials:

- 2-chloro-4-iodoaniline
- Cyclobutanone
- Sodium triacetoxyborohydride (STAB)
- Dichloroethane (DCE)
- Acetic acid
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

Protocol:

- To a solution of 2-chloro-4-iodoaniline (1.0 eq) in dichloroethane (DCE), add cyclobutanone (1.2 eq) and acetic acid (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
- Stir the reaction mixture at room temperature for 16 hours.
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield "**2-chloro-N-cyclobutyl-4-iodoaniline**".
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Part 2: Suzuki Coupling for Kinase Inhibitor Scaffold Synthesis

Objective: To utilize "**2-chloro-N-cyclobutyl-4-iodoaniline**" in a Suzuki coupling reaction with a boronic acid to synthesize a potential kinase inhibitor scaffold.

Materials:

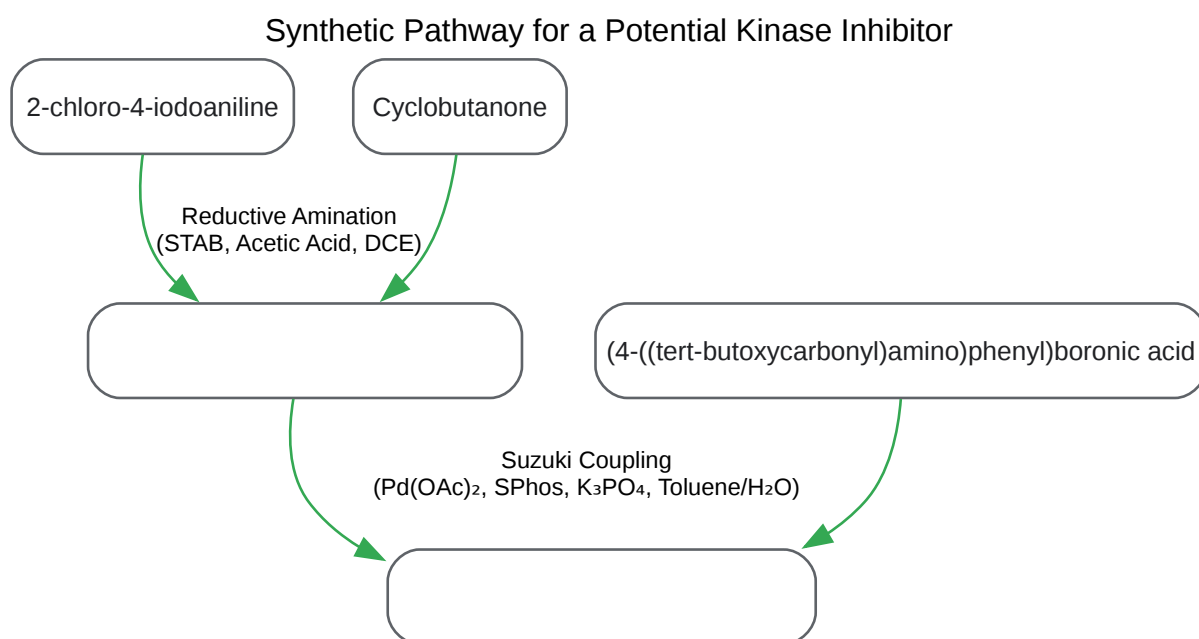
- **2-chloro-N-cyclobutyl-4-iodoaniline**
- (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Potassium phosphate tribasic (K_3PO_4)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Protocol:

- In a reaction vessel, combine "**2-chloro-N-cyclobutyl-4-iodoaniline**" (1.0 eq), (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (1.2 eq), potassium phosphate tribasic (2.0 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed toluene and water (4:1 ratio).
- Heat the reaction mixture to 100 °C and stir for 12 hours.

- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.

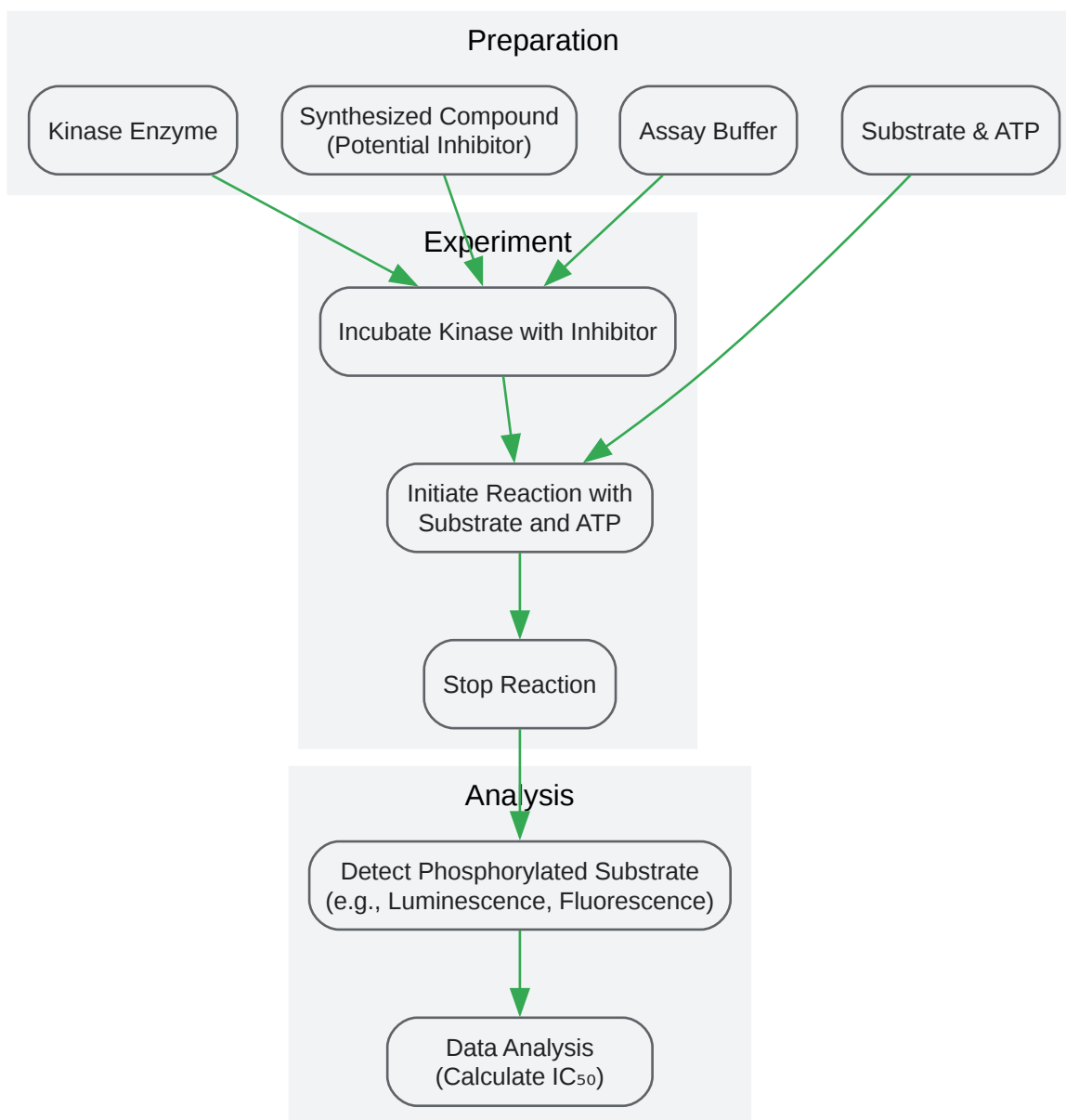
Visualizations



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Caption: Synthetic route to a potential kinase inhibitor.

Workflow for Kinase Inhibition Assay



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Caption: Experimental workflow for kinase activity assay.

Safety Precautions

"2-chloro-4-iodoaniline" and its derivatives should be handled with care. Based on the safety data for the parent aniline, the following precautions are recommended:

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
- Toxicity: The parent compound, 2-chloro-4-iodoaniline, is classified as toxic if swallowed and may cause skin and eye irritation.[1][2]
- Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[3]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used in the experimental protocols.[3][4][5][6]

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